N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide
Description
This compound features a benzamide core substituted with a diethylsulfamoyl group at position 5 of the 2-methoxyphenyl ring and a methylsulfanyl group at position 4 of the benzamide moiety.
Properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-6-22(7-2)29(24,25)15-9-11-18(26-3)17(13-15)21-20(23)16-10-8-14(28-5)12-19(16)27-4/h8-13H,6-7H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXLLTWFNMAAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Sulfamoyl Group: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfamoyl group.
Methoxylation: Introduction of methoxy groups is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Benzamide Core: The benzamide core is formed through the reaction of an amine with a benzoyl chloride derivative.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfamoyl and methylsulfanyl groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
- 4-(Diethylsulfamoyl)-N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide (ECHEMI, 2022) Key Differences: Replaces the 2-methoxyphenyl group with a 1,3,4-oxadiazole ring linked to a 4-methoxyphenyl group. Data: Molecular weight = 431.525 g/mol; ChemSpider ID: 1093422.
N-[5-(3,4-Dimethoxybenzyl)-1,3,4-Thiadiazol-2-yl]-2-Methoxy-4-(Methylsulfanyl)Benzamide ()
- Key Differences : Incorporates a 1,3,4-thiadiazole ring substituted with a 3,4-dimethoxybenzyl group.
- Implications : The thiadiazole ring’s electron-withdrawing nature and sulfur atom may enhance interactions with metal ions or hydrophobic pockets in proteins, differing from the target compound’s sulfamoyl group .
Functional Group Variations
5-(4-Chlorophenyl)-N-[5-(Ethylsulfonyl)-2-Methoxyphenyl]-1,3-Oxazol-2-Amine (, Example 132)
- N-Benzoyl-N-(5-Bromopyridin-2-yl)Trifluoromethane Sulfonamide () Key Differences: Features a trifluoromethanesulfonamide group and a bromopyridinyl moiety. Implications: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, contributing to superior antibacterial activity (MIC 0.22–1.49 μM) compared to non-fluorinated analogues .
Agrochemical Analogues
- Sodium Salt of 2-Chloro-3-(Methylsulfanyl)-N-(1-Methyl-1H-Tetrazol-5-yl)-4-(Trifluoromethyl)Benzamide ()
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Spectral Data Comparisons
Biological Activity
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O5S2, with a molecular weight of 438.6 g/mol. The compound features:
- Diethylsulfamoyl group
- Two methoxy groups
- Methylsulfanyl group
This structural diversity may confer distinct pharmacological properties compared to other related compounds.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, altering their activity and leading to therapeutic effects.
- Receptor Modulation : It could interact with receptors, influencing signaling pathways that regulate cell growth and proliferation.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidative properties, potentially protecting cells from oxidative damage.
Anticancer Properties
Research indicates that derivatives of benzamide, including those with methoxy and sulfamoyl groups, have shown promising anticancer activity. For instance, related compounds have demonstrated selective antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these activities often range in the low micromolar concentrations, indicating potent efficacy.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | MCF-7 | TBD | Antiproliferative |
| 3-acetamido-5-[4-(4-ethylphenyl)phenyl]benzamide | MCF-7 | 3.1 | Anticancer |
| 2-hydroxy-substituted derivative | MCF-7 | 1.2 | Selective activity |
The specific combination of functional groups in this compound may enhance its interaction with biological targets compared to simpler structures.
Case Studies
- Antiproliferative Studies : A study evaluated various benzamide derivatives for their antiproliferative effects on cancer cell lines. Compounds with methoxy substitutions showed significant activity, suggesting that the structural modifications in this compound might also lead to similar outcomes.
- Antioxidative Potential : Another investigation into related compounds highlighted their antioxidative capabilities, which could indirectly inhibit cell growth by reducing oxidative stress within cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxy-4-(methylsulfanyl)benzamide?
- Methodological Answer : The synthesis typically involves coupling a sulfamoyl-substituted aniline derivative with a benzamide precursor. Key steps include:
- Sulfamoylation : Introduce the diethylsulfamoyl group to the aniline precursor using diethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) .
- Benzamide Formation : React the intermediate with 2-methoxy-4-(methylsulfanyl)benzoyl chloride under anhydrous conditions (e.g., dichloromethane, DCM) with a coupling agent like DCC (dicyclohexylcarbodiimide) .
- Critical Parameters : Temperature control (0–25°C), solvent purity, and stoichiometric ratios are essential to minimize side reactions (e.g., over-sulfonation) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C2 and methylsulfanyl at C4). IR spectroscopy verifies sulfonamide (1320–1250 cm⁻¹) and amide (1650–1600 cm⁻¹) bonds .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₂₀H₂₅N₂O₅S₂) and rule out degradation .
Advanced Research Questions
Q. What strategies can resolve contradictions in solubility data reported for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or hydration states. Approaches include:
- Polymorph Screening : Use solvent recrystallization (e.g., ethanol/water mixtures) followed by PXRD to identify stable crystalline forms .
- Thermal Analysis : DSC (differential scanning calorimetry) to detect melting point variations indicative of different solid phases .
- Solubility Enhancement : Co-solvency (e.g., PEG-400) or nanoformulation (liposomes) to improve bioavailability for in vitro assays .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Focus on modifying key functional groups while retaining the benzamide core:
- Diethylsulfamoyl Group : Replace with dimethylsulfamoyl or cyclic sulfonamides to assess impact on target binding (e.g., enzyme inhibition) .
- Methoxy vs. Methylsulfanyl : Synthesize analogs with halogens (Cl, Br) or methyl groups at C4 to evaluate steric/electronic effects on activity .
- Bioassay Design : Use enzyme-linked assays (e.g., kinase inhibition) or cell-based models (e.g., cancer cell lines) with IC₅₀ comparisons .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Methodological Answer : Hypothesized targets include sulfotransferases or kinases due to sulfonamide and methoxy motifs. Experimental approaches:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to human carbonic anhydrase IX, a common sulfonamide target .
- Enzyme Assays : Measure inhibition constants (Kᵢ) against purified enzymes (e.g., COX-2) under physiologically relevant pH (7.4) .
- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., Phe131Ala in kinases) to validate binding site interactions .
Data Analysis and Interpretation
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer : Discrepancies may arise from residual solvents or tautomerism. Mitigation steps:
- Deuteration : Repeat NMR in deuterated DMSO to eliminate solvent interference .
- 2D NMR : HSQC and HMBC to resolve ambiguous proton-carbon correlations, especially near sulfonamide groups .
- Batch Comparison : Cross-validate with independent synthesis protocols (e.g., alternative coupling agents like EDCI) .
Q. What statistical methods are appropriate for analyzing dose-response data in anti-cancer assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. For robustness:
- Replicate Design : Minimum triplicate experiments with error bars (SEM) to assess variability .
- ANOVA : Compare efficacy across analogs (e.g., 2-methoxy vs. 2-hydroxy derivatives) with post-hoc Tukey tests .
- Synergy Analysis : Chou-Talalay method for combination studies with standard chemotherapeutics (e.g., cisplatin) .
Experimental Design Considerations
Q. How can researchers minimize degradation during long-term stability studies?
- Methodological Answer : Stability under varying conditions (pH, temperature) is critical. Protocols include:
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks, followed by HPLC to quantify degradation products .
- Light Protection : Store in amber vials to prevent photodegradation of the methylsulfanyl group .
- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (trehalose) to enhance shelf life .
Q. What in vitro models are most relevant for evaluating this compound’s therapeutic potential?
- Methodological Answer : Prioritize disease-specific models:
- Cancer : NCI-60 cell line panel to screen for selective cytotoxicity .
- Inflammation : LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression .
- Metabolic Disorders : HepG2 cells for assessing insulin signaling modulation via Western blot (e.g., Akt phosphorylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
